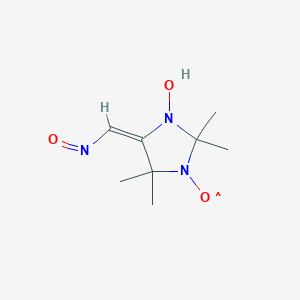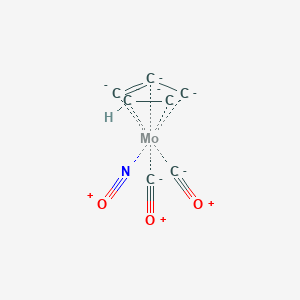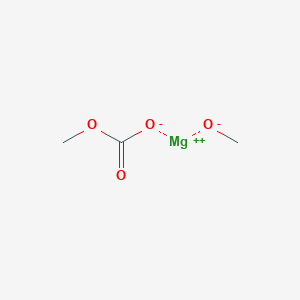
Pentachlorobenzyl bromide
Descripción general
Descripción
Pentafluorobenzyl bromide is a member of the class benzyl bromides that is benzyl bromide in which the hydrogens at positions 2, 3, 4, 5, and 6 of the phenyl ring are replaced by fluoro groups . It is a versatile derivatization agent in chromatography and mass spectrometry .
Synthesis Analysis
Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .Molecular Structure Analysis
The molecular formula of Pentafluorobenzyl bromide is C6F5CH2Br .Chemical Reactions Analysis
Mercury pentachloro- and pentachlorobenzyl compounds can be synthesized using pentachlorobenzyl bromides and Hg metal, with pyrolysis yielding pentahalotoluenes rather than decahalodibenzyls .Physical And Chemical Properties Analysis
Pentafluorobenzyl bromide is used for the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) .Aplicaciones Científicas De Investigación
Synthesis of Mercury Pentachloro- and Pentabromobenzyl Compounds : A study by Butin, Ivkina, and Reutov (1983) explored the synthesis of bis(pentahalobenzyl) mercury compounds using pentachlorobenzyl bromide. This research contributes to the understanding of the reactions and properties of these compounds in different catalytic conditions (Butin, Ivkina, & Reutov, 1983).
Derivatization Agent in Chromatography and Mass Spectrometry : Pentafluorobenzyl bromide (PFB-Br), a compound similar to pentachlorobenzyl bromide, is widely used in chromatography and mass spectrometry. Tsikas (2017) reviewed its utility in the analysis of various substances, highlighting its stability and suitability for sensitive analysis (Tsikas, 2017).
Influence on Haloacetic Acid Speciation : The study by Cowman and Singer (1996) investigated the effect of bromide ion, such as in pentachlorobenzyl bromide, on the distribution of haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This research has implications for understanding the environmental behavior of these compounds (Cowman & Singer, 1996).
Study on Mercury Benzyl Compounds : A 1985 study by Butin, Ivkina, and Reutov examined the synthesis of benzyl mercury compounds using pentachlorobenzyl bromide and other substituted benzyl bromides. This research adds to the knowledge of the reactivity and synthesis conditions of these compounds (Butin, Ivkina, & Reutov, 1985).
Direcciones Futuras
Given the broad variety of applications as well as the compound-specific sensitivity for the ultra-trace analysis of target xenobiotics in human biological fluids, subsequent studies are required to develop convenient, faster derivatization procedures and reagents better suited for routine analysis .
Propiedades
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXYWLCPJLCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)







